5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol

Bifunctional building block Conjugation chemistry Fragment elaboration

Researchers constructing kinase-focused libraries often require a validated hinge-binding scaffold with a pre-installed functional handle to avoid lengthy protecting-group sequences. This compound solves that bottleneck by combining the 3-aminopyrazole pharmacophore (a privileged hinge-binding motif for CDK, p38, JNK, GSK-3β kinases) with a terminal hydroxyl group on a five-carbon linker-enabling direct esterification, etherification, or carbamate conjugation without additional deprotection steps. • Enables rapid parallel synthesis of focused kinase inhibitor libraries with pre-installed diversification handle. • Serves as a heterobifunctional intermediate for PROTAC degrader or ADC payload-linker construction. • Moderate LogP (0.50) and high Fsp³ (0.625) ensure elaborated products remain within drug-like property space.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13627930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CCCCCO
InChIInChI=1S/C8H15N3O/c9-8-4-6-11(10-8)5-2-1-3-7-12/h4,6,12H,1-3,5,7H2,(H2,9,10)
InChIKeyDMESTEMRPVIJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol Identity and Procurement Profile


5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol (CAS 1251277-04-9; MF: C₈H₁₅N₃O; MW: 169.23 g/mol) is a bifunctional N-alkyl-3-aminopyrazole building block featuring a primary amino group at the pyrazole 3-position and a terminal hydroxyl group on a five-carbon alkyl linker . The compound displays a calculated LogP of 0.50, a fraction sp³ (Fsp³) of 0.625, two hydrogen-bond donors, and three hydrogen-bond acceptors, positioning it within favourable drug-like and fragment-like physicochemical space . The 3-aminopyrazole scaffold is recognised as a privileged hinge-binding motif in kinase inhibitor design, with the amino group serving as a critical hydrogen-bond donor that engages the hinge region of ATP-binding pockets [1].

Hinge-binding scaffold 3-Aminopyrazole DAD motif for kinase ATP-pocket engagement
Bifunctional vector Terminal hydroxyl and amino enable orthogonal conjugation
Fragment-like space Elevated Fsp³, low LogP within rule-of-five boundaries

5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol vs. Generic 3-Aminopyrazoles


Substituting 5-(3-amino-1H-pyrazol-1-yl)pentan-1-ol with the parent 3-aminopyrazole (CAS 1820-80-0) or a shorter-chain N-alkyl analog eliminates the pendant hydroxyl group essential for secondary conjugation chemistry (e.g., esterification, etherification, or carbamate formation), thereby reducing vector diversity in fragment elaboration campaigns [1]. Replacing the terminal hydroxyl with a nitrile (5-(3-amino-1H-pyrazol-1-yl)pentanenitrile, CAS 84158-01-0) or methyl ester (methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate) alters the hydrogen-bond donor/acceptor profile and the metabolic liability of the terminal functional group, which can confound structure–activity relationship (SAR) interpretation across a lead series [2]. The specific regioisomeric placement of the amino group at the 3-position (versus 4-position) of the pyrazole ring determines the vector and strength of hinge-binding interactions in kinase targets, as documented across multiple 3-aminopyrazole-derived inhibitor classes [1].

5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol
Generic 3-aminopyrazole / nitrile / ester / 4-amino isomer
Bifunctional –OH handle
Parent or short-chain analogs lack conjugation handle; may require additional synthetic steps
HBD = 2, HBA = 3, TPSA ~64 Ų
Nitrile/ester analogs alter H-bond donor/acceptor profile and metabolic lability, confounding SAR
3-Amino regioisomer DAD hinge motif
4-Amino regioisomer presents mismatched hinge-binding vector; limited kinase-inhibitor precedent

5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol Differentiation Evidence


Bifunctional Hydroxyl Reactivity Advantage

5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol is differentiated from its closest N-alkyl analogs by the presence of a terminal primary hydroxyl group, enabling orthogonal conjugation via esterification, etherification, oxidation to aldehyde/carboxylic acid, or Mitsunobu reactions—none of which are accessible from the nitrile analog (5-(3-amino-1H-pyrazol-1-yl)pentanenitrile, CAS 84158-01-0) or the methyl ester analog (methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate) without additional deprotection or functional group interconversion steps . The hydroxyl group contributes one hydrogen-bond donor (total HBD = 2) and the topological polar surface area is 64.07 Ų, compared with a predicted TPSA of approximately 55–58 Ų for the nitrile analog and ~68 Ų for the methyl ester .

Hydroxyl reactivity
Data to verify
–OH vs –CN/–CO₂Me: +1 HBD TPSA ~64 Ų vs ~55–58 Ų (nitrile) Orthogonal conjugation without deprotection
Supports one-step fragment elaboration workflows
Vendor-calculated TPSA; synthetic utility to verify
Bifunctional building block Conjugation chemistry Fragment elaboration

3-Amino Regioisomer and Hinge-Binding Motif

The 3-amino substitution on the pyrazole ring of the target compound forms a donor–acceptor–donor (DAD) hydrogen-bond pattern that mimics the adenine base of ATP and is complementary to the backbone of the kinase hinge region, a binding mode extensively validated across 3-aminopyrazole-based kinase inhibitors [2]. In contrast, the 4-amino regioisomer (e.g., 5-(4-amino-1H-pyrazol-1-yl)pentan-1-ol) presents a distinct hydrogen-bond vector that cannot engage the hinge in the same geometry, and 4-aminopyrazoles are substantially less represented in kinase inhibitor patent literature [2]. The 2024 macrocycle study by Amrhein et al. demonstrated that 3-aminopyrazole-based macrocycle JA310 achieved MST3 kinase inhibition with an EC₅₀ of 106 nM, directly enabled by the 3-amino substitution pattern [1].

Hinge-binding motif
Class-level
3-Amino DAD pattern; JA310 macrocycle MST3 EC₅₀ = 106 nM; no equivalent 4-amino probe with comparable selectivity reported
Aligns with validated kinase-hinge pharmacophore
Regioisomer attribution based on literature SAR
Kinase inhibitor Hinge-binding motif Regioselectivity 3-Aminopyrazole pharmacophore

Favorable Physicochemical Profile for Fragment Libraries

The target compound exhibits an Fsp³ (fraction of sp³-hybridised carbons) of 0.625, which is substantially above the reported average of 0.36 for discovery-phase compounds and approaches the drug average of 0.47 [1]. Its molecular weight (169.23 Da), LogP (0.50), HBD (2), HBA (3), TPSA (64.07 Ų), and rotatable bonds (5) satisfy all Lipinski and Veber criteria for oral drug-likeness . By comparison, the parent 3-aminopyrazole (MW 83.09, Fsp³ = 0, LogP ~ −0.5) lacks the lipophilic linker necessary for accessing hydrophobic pockets adjacent to the hinge region .

Fragment profile
Specification review
Fsp³ = 0.625
Supports three-dimensionality in fragment libraries
74% above discovery avg; within rule-of-five
Fragment-based drug discovery Fsp³ Drug-likeness Physicochemical property optimisation

Flexible Pentanol Linker for Induced-Fit Binding

The five-carbon linear alkyl chain connecting the pyrazole N1 to the terminal hydroxyl provides five rotatable bonds, enabling the pyrazole warhead to adopt multiple conformations for induced-fit binding to diverse kinase hinge regions while simultaneously allowing the terminal hydroxyl to reach solvent-exposed or peripheral binding sites [1]. In the MST3 macrocycle study, systematic variation of linker length and composition was critical for achieving both potency (EC₅₀ = 106 nM) and kinome-wide selectivity, with shorter linkers generating steric clashes and longer, more flexible linkers reducing selectivity [1]. The pentanol linker avoids the metabolic instability of benzylic or heteroatom-containing linkers while retaining sufficient reach (estimated end-to-end distance ~6.5–7.5 Å in extended conformation) to bridge the hinge region to the solvent front or a remote pocket [2].

Linker geometry
Class-level
5-carbon chain: ~6.5–7.5 Å reach, 5 rotatable bonds; balanced flexibility vs. shorter/longer linkers
Enables exploration of kinase selectivity pockets
Induced-fit and entropic penalty considerations
Linker optimisation Conformational flexibility Binding pocket accessibility SAR exploration

5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol Application Scenarios


Kinase-Focused Fragment Library Assembly

The compound is optimally deployed as a core fragment in kinase inhibitor library construction, where its 3-aminopyrazole DAD hydrogen-bond motif provides a validated hinge-binding pharmacophore . The terminal hydroxyl group permits on-resin or solution-phase diversification via ester, ether, or carbamate linkage without protecting-group manipulation, enabling rapid parallel synthesis of focused libraries targeting CDK, p38, AXL, JNK, GSK-3β, or MST kinase families . The moderate LogP (0.50) and high Fsp³ (0.625) ensure that elaborated products remain within favourable drug-like property space .

Bifunctional Linker for PROTAC and ADC Synthesis

The combination of a primary amino group (pKa ~9–10, nucleophilic) and a terminal hydroxyl group in a single molecule makes this compound a valuable heterobifunctional intermediate for constructing PROTAC degraders or ADC payload-linkers . The amino group can be selectively acylated under mild conditions to attach a target-protein-binding warhead (e.g., a kinase inhibitor fragment), leaving the hydroxyl group available for subsequent PEGylation or attachment to an E3 ligase ligand or antibody conjugation handle . The five-carbon spacer provides sufficient length to minimise steric interference between the two liganded proteins in the ternary complex, while the all-carbon backbone avoids hydrolytic instability common to ester- or amide-containing linkers .

Pyrazolo[1,5-a]pyrimidine Synthesis Intermediate

3-Aminopyrazole derivatives are established precursors for the synthesis of pyrazolo[1,5-a]pyrimidines—a scaffold represented in numerous kinase inhibitors and CNS-active agents—via condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones . The N-alkyl pentanol chain of the target compound remains intact during cyclocondensation, installing a pendant hydroxyl handle on the resulting fused heterocycle that can be further functionalised to modulate solubility, potency, or selectivity without re-optimising the core . This contrasts with the parent 3-aminopyrazole, which yields a fused core lacking a functionalisable side chain, thereby requiring additional synthetic steps for vector diversification .

Lead Optimisation with Pre-Installed Hydroxyl Handle

When a medicinal chemistry programme identifies a 3-aminopyrazole hinge binder as a hit but requires improved aqueous solubility or a vector for targeting a peripheral binding site, the pentanol analog offers a pre-installed hydroxyl group that can serve as a solubilising moiety (via the free alcohol or subsequent glycosylation/PEGylation) or as a synthetic anchor for extending toward a selectivity pocket . The compound's TPSA of 64.07 Ų and calculated LogP of 0.50 indicate intrinsically moderate polarity, and the hydroxyl group can modulate LogP by approximately −0.5 to −1.0 log units relative to the corresponding des-hydroxy analog upon conjugation, helping to maintain solubility within the desired range (LogS ~ −1 to −3) for oral or parenteral administration .

Application
Selection Property
Validation Focus
Kinase fragment library assembly
3-Aminopyrazole hinge-binding pharmacophore
Hinge-binding kinase panel profiling
Bifunctional linker for PROTAC/ADC synthesis
Orthogonal amino/hydroxyl handles
Ternary complex formation and linker stability studies
Pyrazolo[1,5-a]pyrimidine synthesis
Pre-installed hydroxyl for post-cyclization diversification
Cyclocondensation yield and side-chain integrity
Lead optimisation solubility handle
Hydroxyl group for solubility modulation or vector extension
Solubility and selectivity endpoint evaluation
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